7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde is a heterocyclic compound characterized by its unique structure that combines a benzodioxole moiety with a pyrazole group. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The compound's structure allows for various chemical modifications, which can enhance its pharmacological effects.
This compound falls under the category of benzodioxole derivatives, which are known for their diverse biological activities. It is classified as a pyrazole derivative as well, given the presence of the pyrazole ring. The synthesis and characterization of such compounds have been explored in various studies, highlighting their potential in drug development and therapeutic applications.
The synthesis of 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde typically involves several key steps:
The molecular structure of 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde can be represented as follows:
Key features of its structure include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds.
7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde is not fully elucidated but is believed to involve:
Further studies are required to clarify its specific interactions at the molecular level.
The physical properties of 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde include:
Chemical properties include:
These properties influence its application in various scientific contexts.
7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde has potential applications in:
Research continues into optimizing this compound's efficacy and exploring new therapeutic applications based on its structural characteristics and biological activities .
The construction of 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxol-5-carbaldehyde relies on convergent strategies that independently assemble the benzodioxole and pyrazole moieties before coupling. A validated four-step sequence begins with piperonal (1,3-benzodioxole-5-carbaldehyde) as the benzodioxole precursor. This undergoes Claisen condensation with ethyl acetate to yield the corresponding β-keto ester intermediate. Subsequent Vilsmeier-Haack formylation at the 7-position introduces the aldehyde functionality, though this requires precise temperature control (–10°C) to avoid over-oxidation [4]. Parallel synthesis of the 1-ethylpyrazole component employs ethylhydrazine and a β-keto ester (e.g., ethyl acetoacetate) under reflux conditions. Crucially, the pyrazole nitrogen is alkylated before coupling to ensure regioselective N1-ethylation, as confirmed by NMR studies .
Final coupling exploits Suzuki-Miyaura cross-coupling between the 5-brominated benzodioxole intermediate and the 5-boronic ester derivative of 1-ethylpyrazole. Key reaction parameters include:
Table 1: Comparative Yields for Key Synthetic Steps
Step | Reaction | Key Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Benzodioxole β-keto ester formation | Ethyl acetate, NaOEt, 0°C | 85 |
2 | Vilsmeier-Haack formylation | POCl₃, DMF, –10°C→RT | 63 |
3 | Pyrazole N-alkylation | Ethyl bromide, K₂CO₃, acetone, reflux | 89 |
4 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 71 |
Achieving C5-selective pyrazole substitution in the benzodioxole hybrid demands tailored electrophilic systems. Studies reveal that electron-deficient benzodioxole coupling partners (e.g., 5-bromo-7-formyl-1,3-benzodioxole) enhance pyrazole C5 reactivity by lowering the energy barrier for oxidative addition. This contrasts with C3/C5-ambiguous reactions observed when using non-functionalized benzodioxoles [6]. Direct C─H activation strategies have been explored using Pd(OAc)₂/pivalic acid catalytic systems, though yields remain suboptimal (≤45%) due to competing benzodioxole decomposition .
Electronic modulation of the pyrazole ring profoundly impacts regioselectivity:
Table 2: Substituent Effects on Pyrazole Regioselectivity
N1-Substituent | C3-Substituent | C5:C3 Coupling Ratio | Relative Rate (kₜ) |
---|---|---|---|
Ethyl | H | 95:5 | 1.00 |
Phenyl | H | 83:17 | 0.68 |
Ethyl | Methyl | 98:2 | 0.92 |
Phenyl | Methyl | 89:11 | 0.61 |
Solvent selection critically influences both yield and environmental impact. Cyclopentyl methyl ether (CPME) replaces carcinogenic dioxane in Suzuki coupling, achieving comparable yields (70%) while enabling easier recovery (85% by distillation). For acetal deprotection, ethanol/water (9:1) mixtures facilitate 95% deprotection at 60°C without acidic resins, simplifying neutralization [4].
Reagent optimization focuses on waste reduction:
Table 3: Solvent Systems for Sustainable Process Optimization
Reaction Step | Conventional Solvent | Green Alternative | Yield Impact | E-factor Change |
---|---|---|---|---|
Suzuki coupling | Dioxane | Cyclopentyl methyl ether | –3% | –1.8 |
Acetal deprotection | Dichloromethane | Ethanol/water (9:1) | +5% | –2.1 |
Pyrazole alkylation | Acetone | 2-Methyl-THF | –2% | –1.2 |
Final purification | Ethyl acetate/hexane | CPME/hexane | No change | –0.9 |
E-factor: kg waste/kg product; Data from [4]
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1